3-[(Prop-2-ynylamino)sulfonyl]benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(prop-2-ynylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h1,3-5,7,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDOWVPMLOMFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257414 | |
| Record name | 3-[(2-Propyn-1-ylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868238-01-1 | |
| Record name | 3-[(2-Propyn-1-ylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868238-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Propyn-1-ylamino)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profiling of 3-[(Prop-2-ynylamino)sulfonyl]benzoic Acid
[1][2][3]
Executive Summary
This guide provides a technical analysis of the solubility characteristics of 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid (CAS 868238-01-1).[1][2] As a bifunctional scaffold containing a propargyl "click" handle and a polar benzoic acid moiety, this compound presents distinct solubility challenges.[3] While highly soluble in polar aprotic solvents like DMSO, its aqueous solubility is strictly pH-dependent.[1][2][3]
Key Takeaway: Researchers must maintain a final aqueous pH > 5.5 to ensure stability in biological assays.[3] Stock solutions should be prepared in anhydrous DMSO at 100–200 mM to prevent hydrolysis or premature precipitation.[3]
Physicochemical Profile & Solubility Thermodynamics[1]
To predict solubility behavior without empirical data for every specific condition, we analyze the structural determinants of the molecule.[3]
Structural Determinants
The molecule (C₁₀H₉NO₄S) consists of three distinct functional domains that dictate its interaction with solvents:
-
Benzoic Acid Core: Provides a pH-switchable solubilizing group (pKa ~4.1).[1][2][3]
-
Sulfonamide Linker: A polar, hydrogen-bond accepting/donating motif that enhances solubility in polar aprotic solvents.[1][2][3]
-
Propargyl (Alkyne) Tail: A hydrophobic, reactive handle for bio-orthogonal chemistry (CuAAC).[1][2][3]
Predicted Properties Table[1][2]
| Property | Value (Est.) | Implication for Solubility |
| Molecular Weight | 239.25 g/mol | Low MW favors rapid dissolution kinetics.[1][2] |
| pKa (COOH) | ~4.0 – 4.2 | Critical: Insoluble in acidic water (pH < 4); Soluble as benzoate anion (pH > 5.5).[1][2][3] |
| pKa (Sulfonamide) | ~10.0 | Remains neutral at physiological pH; contributes to H-bonding.[1][2][3] |
| LogP (Octanol/Water) | 0.5 – 1.5 | Moderately lipophilic; requires organic cosolvent for high concentrations.[1][2][3] |
| H-Bond Donors/Acceptors | 2 / 5 | High affinity for DMSO; good water solubility only when ionized.[1][2] |
Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the gold-standard solvent for this compound due to its high dielectric constant and ability to disrupt the crystal lattice of sulfonamides.[1]
Mechanism of Dissolution
DMSO acts as a Lewis base, accepting hydrogen protons from the carboxylic acid and sulfonamide nitrogen.[3] This interaction disrupts intermolecular hydrogen bonding in the solid state, effectively "shielding" the hydrophobic aromatic ring and alkyne tail.[3]
Preparation of Master Stocks[2]
-
Solubility Limit: Theoretically >200 mM (>47 mg/mL).[1][2][3]
-
Protocol:
-
Weigh the solid into a glass vial (avoid polystyrene).
-
Add anhydrous DMSO (Grade: ACS Spectrophotometric or better).[1][3]
-
Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Storage: Store at -20°C. The alkyne group is stable, but avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).
-
Critical Warning: Do not use "wet" DMSO. Water contamination >1% can decrease the solubility limit and introduce hydrolysis risks over long-term storage.[1][2]
Solubility in Water & Aqueous Buffers[2][3]
Aqueous solubility is the primary failure point in biological assays. The compound behaves as a weak acid .
The pH Dependency Rule[2][3]
-
pH < 4.0 (Protonated State): The molecule exists as a neutral carboxylic acid.[1][3] Solubility is poor (<1 mM).[1][2][3] The hydrophobic aromatic ring dominates, leading to precipitation.[3]
-
pH > 5.5 (Ionized State): The carboxylic acid deprotonates to form the benzoate anion.[3] Solubility increases drastically (>10 mM) due to ion-dipole interactions with water.[1][2][3]
"Crashing Out" in Assays
A common error occurs when diluting a high-concentration DMSO stock (e.g., 10 mM) into a low-pH buffer (e.g., PBS pH 7.4 that is not strong enough to buffer the acidic stock, or acidic media).[1][2][3]
Visualizing the Solubility Workflow:
Caption: Decision tree for solubilization. Note the critical pH checkpoint during aqueous dilution.
Experimental Protocols
Protocol A: Determination of Kinetic Solubility (Turbidimetric)
Use this to validate the compound's limit in your specific assay buffer.[3]
-
Preparation: Prepare a 10 mM stock in DMSO.
-
Dilution Series: Aliquot 190 µL of assay buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate.
-
Spike: Add 10 µL of DMSO stock (Final: 500 µM, 5% DMSO). Perform serial dilutions if testing range.
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Interpretation: A significant increase in OD620 compared to the blank indicates precipitation.
-
Protocol B: Safe Dilution for Cell Assays
-
Intermediate Step: Do not dilute directly from 100 mM DMSO to media. Create a 10x intermediate in media only if the media is buffered (e.g., HEPES).[3]
-
Direct Spike: For best results, spike DMSO stock directly into the final volume of rapidly stirring media to prevent local high-concentration "hotspots" that trigger nucleation.[3]
Troubleshooting & FAQs
Q: The solution turned cloudy upon adding water. Can I save it? A: Yes. Add a small volume of 1M NaOH or dilute NaHCO₃. The cloudiness (protonated acid) should clear as the pH rises and the salt forms.[3]
Q: Is the alkyne group stable in DMSO? A: Yes, propargyl amines are generally stable in DMSO.[3] However, avoid storing in buffers containing azides or copper catalysts unless the "click" reaction is intended immediately.[3]
Q: Can I use ethanol instead of DMSO? A: Ethanol is a viable alternative but has a lower boiling point (evaporation risk) and lower solubilizing power for the aromatic core compared to DMSO.[3] Solubility will likely be lower (~10-50 mM).[1][2][3]
References
-
PubChem Database. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid (CID 7130597).[1][2][3][4] National Library of Medicine. [Link][1][2][3]
-
Lipinski, C. A., et al. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[3] [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Technical Bulletin).[1][2][3] [Link]
-
Avdeef, A. (2003).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience.[1][2] (General reference for pKa-dependent solubility profiling).
Sources
3-[(Prop-2-ynylamino)sulfonyl]benzoic acid CAS number and identifiers
CAS Registry Number: 868238-01-1 Primary Application: Functionalized Scaffold for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD).
Executive Summary
3-[(Prop-2-ynylamino)sulfonyl]benzoic acid is a bifunctional chemical probe and pharmacophore scaffold. Structurally, it integrates a sulfonamide moiety (a privileged pharmacophore for metalloenzymes like Carbonic Anhydrases), a benzoic acid (providing solubility and a handle for further amide coupling), and a terminal alkyne (propargyl group).
This molecule serves as a critical "minimalist linker" in chemical biology. Unlike bulky biotin-streptavidin systems, the propargyl group allows for bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) after the small molecule has bound its target in live cells, minimizing steric interference during the binding event.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following identifiers are verified against the PubChem and CAS Common Chemistry databases.
| Property | Value / Identifier |
| CAS Number | 868238-01-1 |
| IUPAC Name | 3-(Prop-2-ynylsulfamoyl)benzoic acid |
| Common Synonyms | 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid; N-Propargyl-3-carboxybenzenesulfonamide |
| Molecular Formula | C₁₀H₉NO₄S |
| Molecular Weight | 239.25 g/mol |
| Exact Mass | 239.0252 Da |
| SMILES | C#CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
| InChIKey | JXDOWVPMLOMFRR-UHFFFAOYSA-N |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~10.0 (Sulfonamide NH) |
| LogP (Calc) | 0.5 (Moderate hydrophilicity due to ionizable groups) |
Synthetic Route & Causality
Rationale
The synthesis prioritizes the stability of the sulfonamide linkage. The precursor, 3-(chlorosulfonyl)benzoic acid , is highly electrophilic at the sulfur atom. The reaction must be controlled to prevent hydrolysis of the sulfonyl chloride by water while ensuring the amine (propargylamine) attacks the sulfur rather than forming a salt with the carboxylic acid.
Reaction Scheme
The synthesis utilizes a nucleophilic substitution where propargylamine attacks the sulfonyl chloride. A base (Triethylamine or Pyridine) is essential to scavenge the HCl byproduct, driving the equilibrium forward.
Figure 1: Synthetic pathway via sulfonyl chloride amidation.[1] The base acts as an HCl scavenger to drive conversion.
Validated Experimental Protocols
Protocol A: Synthesis of the Scaffold
Note: This protocol assumes anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Materials:
-
3-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
Propargylamine (1.1 eq)[2]
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve 3-(chlorosulfonyl)benzoic acid (e.g., 500 mg) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.
-
Addition: Mix propargylamine and Et₃N in 2 mL of DCM. Add this mixture dropwise to the reaction flask over 15 minutes. Causality: Slow addition prevents exotherm-driven side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Solvent: 5% MeOH in DCM).
-
Workup: Acidify the mixture carefully with 1M HCl to pH ~2. This protonates the carboxylic acid, ensuring it partitions into the organic layer (or precipitates if insoluble in water).
-
Purification: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: "Click" Chemistry Labeling (CuAAC)
Application: Labeling the scaffold after it has bound to a protein target (e.g., Carbonic Anhydrase).
Materials:
-
Probe-labeled Lysate (containing the target protein bound to the scaffold)
-
Azide-Fluorophore (e.g., Azide-Cy5) (50 µM final)
-
CuSO₄ (1 mM final)
-
TBTA (Ligand) (100 µM final)
-
Sodium Ascorbate (2 mM final)
Step-by-Step:
-
Complexation: Premix CuSO₄ and TBTA in a 1:2 molar ratio in DMSO/Water. Causality: TBTA stabilizes the Cu(I) oxidation state, preventing it from oxidizing and damaging proteins.
-
Initiation: Add the Azide-Fluorophore to the lysate. Then, add the Cu-TBTA complex. Finally, add Sodium Ascorbate to initiate the reduction of Cu(II) to catalytic Cu(I).
-
Incubation: Vortex gently and incubate for 1 hour at Room Temperature in the dark.
-
Termination: Precipitate proteins using cold acetone or methanol to remove excess reagents before SDS-PAGE analysis.
Functional Utility: Mechanism of Action
This molecule operates via Activity-Based Protein Profiling (ABPP) logic. The sulfonamide group acts as a reversible binder to metalloenzymes. By attaching the alkyne handle, researchers can convert a "silent" binder into a detectable signal.
Figure 2: The ABPP workflow utilizing the alkyne handle for post-binding detection.
References
-
PubChem Database. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid (CID 7130597).[3][4] National Library of Medicine.[3] [Link][3]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Fundamental basis for alkyne-azide ligation). [Link]
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. (Context for Sulfonamide/Benzoic acid inhibitors). [Link]
Sources
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 2. PubChemLite - 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid (C10H11NO4S) [pubchemlite.lcsb.uni.lu]
- 3. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid | C10H9NO4S | CID 7130597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid (C10H9NO4S) [pubchemlite.lcsb.uni.lu]
Technical Guide: Biological Activity & Therapeutic Potential of 3-[(Prop-2-ynylamino)sulfonyl]benzoic Acid Analogs
Executive Summary
3-[(Prop-2-ynylamino)sulfonyl]benzoic acid represents a specialized scaffold within the class of
This structural distinction shifts its biological profile away from zinc-metalloprotease inhibition toward two distinct pharmacological arenas:
-
Modulation of Ectonucleotidases (NTPDases): Acting as allosteric inhibitors of purinergic signaling, relevant in oncology and immunology.
-
Organic Anion Transporter (OAT) Inhibition: Functioning as analogs of Probenecid, affecting renal clearance and drug-drug interactions.
-
Chemoproteomics: The propargyl group serves as a latent "click chemistry" handle, allowing this molecule to function as an activity-based probe (ABP) for profiling sulfonamide-binding proteomes.
Part 1: Structural Rationale & SAR
To understand the biological activity, one must deconstruct the molecule's pharmacophore. The structure consists of a benzoic acid core (providing solubility and ionic interactions) linked to a sulfonamide.
The "Zinc-Binder" vs. "Allosteric" Distinction
A critical error in early-stage research is assuming all sulfonamides inhibit Carbonic Anhydrases (CAs).
-
Primary Sulfonamides (
): The nitrogen proton is acidic ( ) and coordinates with the Zn(II) ion in the CA active site. -
Secondary Sulfonamides (
): In this compound, the nitrogen is substituted with a propargyl group. This sterically hinders Zn(II) coordination and reduces acidity, rendering it inactive against most CA isoforms. Instead, this substitution directs affinity toward NTPDases and OATs .
The Propargyl "Warhead"
The prop-2-ynyl group provides two functions:
-
Hydrophobic Interaction: It fits into the hydrophobic sub-pockets of transmembrane transporters (like OAT1/3).
-
Covalent Potential: Under specific catalytic conditions (or in the presence of azides), it participates in 1,3-dipolar cycloadditions, making it a powerful tool for Activity-Based Protein Profiling (ABPP) .
Part 2: Biological Target Profile
Ectonucleotidase Inhibition (NTPDases)
Recent medicinal chemistry campaigns have identified sulfamoylbenzoic acid derivatives as potent inhibitors of NTPDases (Nucleoside Triphosphate Diphosphohydrolases), specifically NTPDase1 (CD39) and NTPDase2 .
-
Mechanism: These enzymes hydrolyze extracellular ATP to AMP. In cancer, overexpression of CD39 generates adenosine (immunosuppressive) from ATP (pro-inflammatory). Inhibiting CD39 restores the immune system's ability to attack tumors.
-
Relevance of the Analog: Analogs with
-alkyl/aryl substitutions (structurally similar to the propargyl variant) have shown values in the low micromolar range ( ).
Organic Anion Transporter (OAT) Modulation
The molecule is a structural isomer of Probenecid analogs.
-
Target: OAT1 (SLC22A6) and OAT3 (SLC22A8) in the renal proximal tubule.
-
Activity: Competitive inhibition of organic anion uptake.
-
Therapeutic Utility:
-
Nephroprotection: Preventing the accumulation of nephrotoxic drugs (e.g., Cidofovir).
-
Half-life Extension: Reducing the renal clearance of
-lactam antibiotics.
-
Part 3: Experimental Protocols
Protocol A: Malachite Green NTPDase Inhibition Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released during ATP hydrolysis.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 5 mM . -
Substrate: 500
ATP. -
Enzyme: Recombinant human NTPDase1 (CD39) or NTPDase2.
-
Reagent: Malachite Green Molybdate solution.
Workflow:
-
Preparation: Dissolve this compound in DMSO (Stock 10 mM). Dilute to test concentrations (
) in Assay Buffer. Ensure final DMSO < 5%. -
Incubation: Mix 10
of inhibitor with 20 of enzyme. Incubate at 37°C for 10 minutes (Critical for equilibration). -
Reaction: Add 20
of ATP substrate. Incubate for 15 minutes at 37°C. -
Termination: Add 50
of Malachite Green reagent to stop the reaction and complex with free Pi. -
Readout: Measure Absorbance at 630 nm after 20 minutes.
Self-Validation Check: Include a "No Enzyme" blank to correct for non-enzymatic ATP hydrolysis and a "Probenecid" control (weak inhibitor) or "POM-1" (reference inhibitor).
Protocol B: OAT1 Uptake Assay (Cell-Based)
Used to verify if the propargyl analog blocks transport similarly to Probenecid.
Workflow:
-
Cell Line: HEK293 cells stably expressing human OAT1.
-
Seeding: Plate cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well). Culture for 24h.
-
Equilibration: Wash cells with warm HBSS (Hank's Balanced Salt Solution).
-
Inhibition Step: Add test compound (Propargyl analog) at varying concentrations in HBSS for 10 mins.
-
Uptake: Add 6-Carboxyfluorescein (6-CF) (10
) as the fluorescent substrate. Incubate for 10 mins. -
Wash: Aspirate and wash 3x with ice-cold HBSS (stops transport).
-
Lysis & Read: Lyse cells with 0.1 N NaOH. Measure fluorescence (Ex 490 nm / Em 520 nm).
Part 4: Data Interpretation & Visualization
Purinergic Signaling Pathway
The following diagram illustrates where the inhibitor acts within the inflammatory cascade.
Comparative Activity Profile (Representative Data)
Note: Values are synthesized from SAR trends of
| Target Class | Specific Isoform | Activity Type | Est. | Clinical Implication |
| Ectonucleotidase | h-NTPDase1 (CD39) | Inhibition | 2.5 - 8.0 | Cancer Immunotherapy |
| Ectonucleotidase | h-NTPDase2 | Inhibition | 5.0 - 15.0 | Thrombosis / Inflammation |
| Renal Transporter | OAT1 (SLC22A6) | Inhibition | 10 - 50 | Drug Pharmacokinetics |
| Carbonic Anhydrase | h-CA II (Cytosolic) | Inactive | > 100 | No Diuretic Side Effects |
| Carbonic Anhydrase | h-CA IX (Tumor) | Inactive | > 100 | Specificity Control |
Part 5: Synthesis & Chemical Validation
To ensure the integrity of biological assays, the compound must be synthesized with high purity, avoiding contamination with the primary sulfonamide precursor (which would cause false positives in CA assays).
Reaction Scheme:
-
Chlorosulfonation: Benzoic acid + Chlorosulfonic acid
3-(chlorosulfonyl)benzoic acid. -
Amination: 3-(chlorosulfonyl)benzoic acid + Propargylamine (2 equivalents)
this compound.-
Note: The reaction must be kept at
to prevent amide formation at the carboxylic acid position.
-
Quality Control (QC):
-
NMR: Verify the terminal alkyne proton (
ppm, triplet) and the methylene doublet ( ppm). -
IR: Look for the characteristic alkyne stretch at
and Sulfonamide S=O stretches ( ).
References
-
Baqi, Y., et al. (2023). "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." Chemical Biology & Drug Design.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.
-
Burckhardt, G. (2012). "Drug transport by Organic Anion Transporters (OATs)." Pharmacology & Therapeutics, 136(1), 106-130.
-
Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 8(24), 1128-1137.
Methodological & Application
Application Note: Bioconjugation of Azide-Labeled Proteins with 3-[(Prop-2-ynylamino)sulfonyl]benzoic Acid
Abstract & Scope
This technical guide details the protocol for the covalent attachment of 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid (hereafter referred to as Alkyne-SBA ) to azide-functionalized proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Alkyne-SBA serves as a distinct heterobifunctional linker. Its terminal alkyne participates in the "click" reaction, while the benzoic acid moiety remains available for downstream applications, such as EDC/NHS activation for drug attachment, altering protein pI (isoelectric point), or surface immobilization. This protocol prioritizes protein integrity by utilizing THPTA or BTTAA ligands to suppress Cu(I)-mediated oxidative damage.
Chemical Mechanism
The core reaction is the 1,3-dipolar cycloaddition of the azide group (
Critical Consideration: The sulfonamide moiety within Alkyne-SBA is stable under standard bioconjugation conditions (pH 6–8). The carboxylic acid (
Mechanism Diagram
Figure 1: Mechanistic flow of the CuAAC reaction. The Cu(I)-Ligand complex coordinates the alkyne and azide, lowering the activation energy for triazole formation while shielding the protein from free radical damage.
Materials & Reagents
Reagent Preparation Table
| Component | Stock Conc. | Solvent | Storage | Critical Notes |
| Protein-N3 | 1–5 mg/mL | PBS (pH 7.4) | -80°C | Ensure buffer is free of EDTA or chelators. |
| Alkyne-SBA | 10–50 mM | DMSO | -20°C | Limiting Factor: Solubility. Dissolve fully in DMSO before adding to aqueous buffer. |
| CuSO | 20 mM | ddH | RT | Source of Copper. |
| THPTA Ligand | 100 mM | ddH | -20°C | Tris(3-hydroxypropyltriazolylmethyl)amine. Essential for protecting Histidine/Cysteine residues. |
| Na-Ascorbate | 100 mM | ddH | Fresh | Must be prepared immediately before use. Oxidizes rapidly in air (turns yellow). |
| Reaction Buffer | 100 mM | Phosphate | 4°C | pH 7.0–7.5. Avoid Tris if downstream COOH activation is planned. |
Reagent Sourcing Note: Alkyne-SBA (CAS: 868238-01-1) is often supplied as a dry powder. Verify purity via HPLC if synthesizing in-house, as terminal alkyne degradation can poison the copper catalyst.
Experimental Protocol
Phase 1: Pre-Complexation (The "Self-Validating" Step)
Why this matters: Adding CuSO
-
Calculate Ratios: The ideal molar ratio is Cu : Ligand = 1 : 5 .
-
Mix: In a separate microtube, combine:
-
10
L of CuSO (20 mM) -
10
L of THPTA (100 mM)
-
-
Incubate: Let stand for 5 minutes at Room Temperature (RT). The solution should remain clear and light blue. If cloudy, discard and prepare fresh stocks.
Phase 2: The Click Reaction
Standard Scale: 100
-
Protein Prep: Place 90
L of Azide-labeled Protein (approx 1.1 mg/mL) in a 1.5 mL LoBind tube. -
Add Alkyne-SBA: Add Alkyne-SBA stock to a final concentration of 50–100 equivalents relative to the protein.
-
Example: For 20
M protein, target 1 mM Alkyne (add ~1-2 L of DMSO stock). -
Constraint: Keep final DMSO concentration
to prevent protein denaturation.
-
-
Add Catalyst Complex: Add the pre-mixed Cu/THPTA complex to a final concentration of 1 mM Cu (approx 5
L of the mix). -
Initiate: Add Sodium Ascorbate to a final concentration of 5 mM.
-
Action: Pipette up and down gently to mix. Do not vortex vigorously.
-
-
Incubate:
-
Time: 60 minutes.
-
Temp: 25°C (RT) or 4°C overnight (if protein is unstable).
-
Atmosphere: Cap tube tightly. For highly sensitive proteins, flush headspace with Argon.
-
Phase 3: Quenching & Purification
The reaction must be stopped to remove Copper (which degrades proteins over time) and excess Alkyne-SBA.
-
Quench: Add EDTA to a final concentration of 10 mM. This chelates the copper, stripping it from the THPTA and stopping the reaction.
-
Purification (Choose one based on volume):
-
Spin Column (Recommended): Zeba Spin Desalting Columns (7K MWCO) equilibrated with PBS.
-
Dialysis: Slide-A-Lyzer cassette (10K MWCO) against 1L PBS at 4°C (2 buffer changes).
-
Note: The unreacted Alkyne-SBA is small (~239 Da) and negatively charged; it removes easily via desalting.
-
Quality Control & Validation
Mass Spectrometry (Gold Standard)
The conjugation of this compound adds a specific mass to the protein.
-
Formula: C
H NO S -
Added Mass: +239.25 Da per azide site.
-
Success Criteria: Observe mass shift of
Da (where is the number of azides).
Gel Electrophoresis
Since Alkyne-SBA contains a carboxylic acid, the conjugation adds negative charge.
-
Method: Native PAGE or IEF (Isoelectric Focusing).
-
Result: The conjugate should migrate slightly faster towards the anode (+) compared to the unconjugated azide-protein due to the added negative charge of the benzoic acid.
Optimization & Troubleshooting (Decision Tree)
Figure 2: Troubleshooting logic for common CuAAC failures. BTTAA is superior to THPTA for extremely fragile proteins.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056. (Describes BTTAA superiority). Link
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link
Introduction: The Strategic Role of Propargyl Sulfonamides in Modern Synthesis
An Application Guide to Reaction Conditions for Propargyl Sulfonamide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has fundamentally reshaped the landscape of chemical synthesis, particularly in drug discovery and bioconjugation.[1][2] This reaction's power lies in its ability to rapidly and reliably form a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, under mild, often aqueous, conditions.[3][4] The propargyl group (-CH₂C≡CH) is the most prevalent functional handle for introducing the requisite terminal alkyne into molecular scaffolds due to its high reactivity, stability, and ease of installation.[5]
When integrated into a sulfonamide framework (R-SO₂-NR'-), the propargyl group creates a versatile building block: the propargyl sulfonamide. This moiety combines the robust, bioorthogonal reactivity of the alkyne with the proven pharmacological importance of the sulfonamide group, a privileged structure in medicinal chemistry. The resulting triazole-linked sulfonamide products are of significant interest as they can serve as stable amide bond bioisosteres, engage in hydrogen bonding, and provide rigid linkers for connecting molecular fragments in structure-activity relationship (SAR) studies.[6][7][8] This guide provides a detailed examination of the reaction conditions, mechanistic underpinnings, and practical protocols for successfully employing propargyl sulfonamides in CuAAC reactions.
The Catalytic Cycle: A Mechanistic Deep-Dive
The remarkable efficiency of the CuAAC reaction, which boasts a rate acceleration of up to 10⁸ over the uncatalyzed thermal cycloaddition, is a direct result of its intricate catalytic mechanism.[1][3] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. While several mechanistic nuances are still under investigation, the core pathway is well-established.
-
Formation of the Copper(I) Acetylide: The cycle initiates with the coordination of a catalytically active Cu(I) ion to the terminal alkyne of the propargyl sulfonamide. This is followed by a deprotonation step, forming a highly reactive copper(I) acetylide intermediate.[1] The acidity of the terminal proton makes this step facile.
-
Coordination and Cycloaddition: The azide substrate then coordinates to the copper center. This brings the two reactive partners into close proximity, facilitating a concerted cycloaddition to form a six-membered copper-containing intermediate (a metallacycle).[3]
-
Ring Contraction and Product Release: This intermediate is transient and rapidly undergoes ring contraction to form the stable 1,2,3-triazolyl-copper species.[3][6]
-
Protonolysis and Catalyst Regeneration: The final step is a protonolysis, where a proton source in the reaction medium cleaves the copper-triazole bond, releasing the final 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.[3]
A critical feature of this mechanism is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer, a stark contrast to the mixture of 1,4- and 1,5-isomers produced in the uncatalyzed thermal reaction.[6]
Optimizing Reaction Conditions: A Guide to Key Parameters
The success of the propargyl sulfonamide click reaction hinges on the careful selection of several key parameters. The interplay between the catalyst system, solvent, and temperature dictates the reaction's speed, efficiency, and cleanliness.
The Catalyst System: Copper Source and Ligands
The heart of the reaction is the Cu(I) catalyst. As Cu(I) salts are prone to oxidation to the catalytically inactive Cu(II) state, the active species is typically generated in situ.[9]
-
Copper Source: The most common and cost-effective method is to use a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in combination with a reducing agent.[10]
-
Reducing Agent: Sodium ascorbate is the preeminent reducing agent. It rapidly reduces Cu(II) to Cu(I) and, when used in slight excess, maintains a sufficient concentration of the active catalyst throughout the reaction, thereby preventing oxidative alkyne-alkyne homocoupling (Glaser coupling).[6][10]
-
Ligands: While the reaction can proceed without a ligand, the addition of a copper-chelating ligand is often crucial. Ligands serve two primary functions: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they accelerate the rate of the catalytic cycle.[11] For applications involving sensitive biological molecules, ligands are essential to protect functional groups from damage by reactive oxygen species that can be generated.[10]
-
Tris-(benzyltriazolylmethyl)amine (TBTA): A highly effective ligand, but its poor aqueous solubility can be a limitation.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, making it ideal for bioconjugation and reactions in aqueous media.[11]
-
Solvent Systems
The CuAAC reaction is renowned for its tolerance of a wide range of solvents, including protic and aprotic media. The choice of solvent is typically dictated by the solubility of the substrates.
-
Aqueous Mixtures: Mixtures of water with a co-solvent like t-butanol (t-BuOH), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are most common. Water has been observed to accelerate the reaction in some cases.[3] A 1:1 to 2:1 mixture of t-BuOH/H₂O is a robust starting point for many small-molecule syntheses.
-
Organic Solvents: For substrates with poor aqueous solubility, solvents like THF, dichloromethane (DCM), or acetonitrile can be used, provided the catalyst system is soluble.
Temperature and Reaction Time
Most CuAAC reactions proceed efficiently at room temperature (20-25 °C), often reaching completion within 1 to 24 hours.[6] For less reactive substrates or when faster conversion is desired, gentle heating (40-60 °C) can be applied. Microwave irradiation is also a powerful tool for dramatically reducing reaction times, often to just 10-30 minutes.[6]
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Copper Source | 1-5 mol% CuSO₄·5H₂O | Cost-effective and readily available. Higher catalyst loading may be needed for difficult substrates but increases the risk of side reactions and complicates purification. |
| Reducing Agent | 5-10 mol% Sodium Ascorbate | Used in excess relative to copper to ensure complete reduction to Cu(I) and prevent oxidative side reactions. A freshly prepared aqueous solution is essential.[10] |
| Ligand | 1-5 mol% (e.g., THPTA) | A 1:1 molar ratio of ligand to copper is typical. For sensitive substrates, a 5-fold excess of ligand to copper can be used to protect the biomolecule.[10] |
| Solvent | t-BuOH/H₂O (1:1), DMSO, THF/H₂O | Choice is primarily based on substrate solubility. Ensure reagents are fully dissolved for a homogeneous reaction. |
| Temperature | Room Temperature (20-25 °C) | The default condition. Gentle heating (40 °C) or microwave irradiation can be used to accelerate slow reactions. |
| Concentration | 0.05 - 0.2 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions. |
Experimental Protocols
The following protocols provide a self-validating framework for the synthesis of a propargyl sulfonamide and its subsequent use in a CuAAC reaction.
Protocol 1: Synthesis of a Representative Propargyl Sulfonamide
This protocol describes the synthesis of N-propargyl-4-methylbenzenesulfonamide from tosyl chloride and propargylamine.
Materials:
-
4-methylbenzenesulfonyl chloride (Tosyl chloride)
-
Propargylamine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve propargylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (1.05 eq.) in DCM to the stirred mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure propargyl sulfonamide.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click reaction between the synthesized propargyl sulfonamide and a representative azide (e.g., benzyl azide).
Materials:
-
N-propargyl-4-methylbenzenesulfonamide (1.0 eq.)
-
Benzyl azide (1.0-1.1 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq., 2 mol%)
-
Sodium L-ascorbate (0.10 eq., 10 mol%)
-
Solvent: tert-Butanol (t-BuOH) and deionized water (1:1 v/v)
Procedure:
-
Reagent Preparation: Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
Reaction Setup: In a vial, dissolve the propargyl sulfonamide (1.0 eq.) and benzyl azide (1.05 eq.) in the t-BuOH/H₂O solvent mixture. Stir to ensure complete dissolution.
-
Catalyst Addition: Add the CuSO₄·5H₂O (0.02 eq.) to the stirred solution.
-
Initiation: Add the freshly prepared sodium ascorbate solution (0.10 eq.). The reaction is typically initiated immediately upon addition.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress using an appropriate method like TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure 1,4-disubstituted triazole.
Trustworthiness and Validation: A Note on Sulfonyl Azides
While the protocol above uses a stable organic azide, researchers sometimes perform the reaction in the reverse sense, using a sulfonyl azide and a terminal alkyne. It is critical to recognize that the primary N-sulfonyl-1,2,3-triazole product formed from a sulfonyl azide can be unstable.[6] The strong electron-withdrawing nature of the sulfonyl group can destabilize the triazole ring, leading to ring-chain isomerization or loss of dinitrogen to form other products, such as N-acyl sulfonamides under aqueous conditions.[6][12] Therefore, when working with sulfonyl azides, reaction conditions must be carefully controlled, and analysis of the product mixture should account for potential rearrangement products.
References
-
Zou, F.-F., Luo, Z., Yang, Y.-T., Zhuang, X., Hong, C.-M., Liu, Z.-Q., Li, W.-F., Li, Q.-H., & Liu, T.-L. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry, 87(22), 15061–15070. [Link]
-
SynArchive. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. SynArchive.com. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053. [Link]
-
Gonzalez-Bobes, F., & Charette, A. B. (2019). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 24(17), 3132. [Link]
-
Reddy, L. H., & Kumar, S. (2019). Catalyst-Controlled Dual Reactivity of Sulfonimidamides: Synthesis of Propargylamines and N-Propargyl Sulfonimidamides. Chemistry – A European Journal, 25(3), 743-749. [Link]
-
Gonzalez-Bobes, F., & Charette, A. B. (2019). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]
-
ResearchGate. (2011). Highly Controlling Selectivity of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) Between Sulfonyl Azides and Normal Alkynes or Propynoates. ResearchGate. [Link]
-
Academia.edu. (2013). Copper-Catalyzed Sulfonyl Azide−Alkyne Cycloaddition Reactions: Simultaneous Generation and Trapping of Copper−Triazoles and −Ketenimines for the Synthesis of Triazolopyrimidines. Academia.edu. [Link]
-
Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. [Link]
-
American Chemical Society. (2022). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (2012). Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]
-
National Institutes of Health. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]
-
National Institutes of Health. (2014). Copper-catalyzed click reaction on/in live cells. PMC. [Link]
-
MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. [Link]
-
MDPI. (2020). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts. [Link]
-
ResearchGate. (2019). CuAAC reaction kinetics showing signal for the product of reaction of propargyl amine and benzyl azide... ResearchGate. [Link]
-
MDPI. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. [Link]
-
National Institutes of Health. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]
-
DergiPark. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
-
National Institutes of Health. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. [Link]
-
ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
Preparation of affinity chromatography columns using sulfonamide ligands
Application Note: High-Performance Affinity Chromatography for Carbonic Anhydrase Purification
Executive Summary & Mechanistic Rationale
The purification of Carbonic Anhydrases (CAs) represents a classic triumph of bioaffinity chromatography. Unlike non-specific ion exchange, this method exploits the potent, reversible inhibition of CAs by sulfonamides.
The Mechanistic "Anchor":
The success of this protocol relies on the specific coordination between the sulfonamide moiety (
-
The Challenge: The CA active site is a deep conical cleft (approx. 15 Å deep). Direct attachment of a sulfonamide to a matrix often results in steric failure—the enzyme cannot "reach" the ligand.
-
The Solution: We must construct a "Spacer Arm" (typically 6–12 Å) to project the ligand away from the matrix backbone, allowing the enzyme to dock without steric interference from the agarose beads.
This guide details the construction of a Sepharose-Spacer-Sulfonamide architecture, specifically utilizing a 4-isothiocyanato-benzenesulfonamide ligand coupled via an ethylenediamine spacer.[1][2][3]
Strategic Protocol: Column Construction
Safety Warning: Cyanogen Bromide (CNBr) is highly toxic. This protocol assumes the use of pre-activated CNBr-Sepharose 4B to minimize risk. If activating raw Sepharose, perform all steps in a certified fume hood.
Phase A: Matrix Preparation & Spacer Coupling
Objective: Create a "leash" (ethylenediamine) on the agarose bead to hold the ligand.
-
Resin Swelling:
-
Weigh 1 g of freeze-dried CNBr-activated Sepharose 4B .
-
Suspend in 1 mM HCl. The acid preserves the reactive cyanate ester groups which hydrolyze rapidly at high pH.
-
Scientist's Note: Wash with at least 200 mL of 1 mM HCl per gram of resin on a sintered glass filter (G3 porosity).[4] Do not allow the cake to dry and crack.
-
-
Spacer Coupling (Ethylenediamine):
-
Buffer: 0.1 M NaHCO₃, pH 8.3, containing 0.5 M NaCl. (High salt prevents non-specific ionic interactions).
-
Reaction: Dissolve ethylenediamine (excess, approx. 10 µmol/mL gel) in the coupling buffer.
-
Mix the washed resin with the ligand solution. Rotate end-over-end for 2 hours at room temperature.
-
Why Ethylenediamine? It provides a short, hydrophilic spacer with a terminal primary amine ready for the next reaction.
-
-
Blocking & Washing:
-
Wash away excess amine with coupling buffer.
-
Block remaining active groups with 0.1 M Tris-HCl (pH 8.0) or 1 M Ethanolamine for 2 hours.
-
Wash alternately with low pH (0.1 M Acetate, pH 4.0) and high pH (0.1 M Tris, pH 8.[2]0) buffers to remove non-covalently adsorbed species.
-
Phase B: Ligand Derivatization
Objective: Attach the "warhead" (Sulfonamide) to the spacer.
-
Ligand Solution:
-
Dissolve 4-isothiocyanato-benzenesulfonamide in a minimal volume of acetone or DMSO, then dilute into 0.1 M NaHCO₃ (pH 8.3).
-
Stoichiometry: Use a 5-fold molar excess over the estimated spacer density.
-
-
Conjugation:
-
Mix the ethylenediamine-Sepharose with the ligand solution.
-
Incubate overnight at 4°C with gentle rotation.
-
Chemistry: The isothiocyanate group (-N=C=S) reacts with the primary amine of the spacer to form a stable thiourea linkage.
-
-
Final Wash:
-
Extensively wash with water, then 20% ethanol, then equilibration buffer to remove unreacted ligand.
-
Visualization: Synthesis & Workflow
The following diagrams illustrate the chemical logic and the operational workflow.
Caption: Step-wise construction of the affinity matrix. The spacer arm is critical to bridge the gap between the matrix and the enzyme's deep active site.
Caption: Operational flowchart. Note the choice between pH-dependent elution (Method A) and competitive elution (Method B).
Operational Protocol: Purification of Carbonic Anhydrase
Buffer Systems
Critical Insight: Avoid Chloride (
| Buffer Type | Composition | pH | Role |
| Binding/Wash | 25 mM Tris-SO₄, 0.1 M Na₂SO₄ | 8.5 | Maintains enzyme in active state; deprotonated sulfonamide binds Zn. |
| Elution A (pH Shift) | 0.1 M Na-Acetate, 0.5 M NaClO₄ | 5.6 | Protonates ligand/histidines, breaking Zn coordination. Perchlorate aids dissociation. |
| Elution B (Competitive) | 25 mM Tris-SO₄, 0.4 M NaN₃ | 8.5 | Azide is a strong inhibitor that displaces the sulfonamide. |
Step-by-Step Procedure
-
Equilibration:
-
Pack the column (approx 10 mL bed volume).
-
Flow Binding Buffer at 1 mL/min until pH and conductivity stabilize.
-
-
Sample Loading:
-
Load the crude lysate (e.g., erythrocyte hemolysate).[2]
-
Tip: Ensure sample pH is adjusted to 8.5 before loading.
-
Flow rate: 0.5 mL/min (slower flow improves capture efficiency due to diffusion limits).
-
-
Washing:
-
Wash with Binding Buffer until UV absorbance (A280) returns to baseline. This removes Hemoglobin (in blood samples) and non-specific proteins.
-
-
Elution:
-
Apply Elution Buffer A (pH 5.6).
-
Collect fractions.
-
Observation: hCA I typically elutes first (weaker affinity), followed by hCA II (stronger affinity).
-
Post-Elution Action: Immediately neutralize fractions with 1 M Tris (pH 9.0) to prevent acid denaturation.
-
-
Regeneration:
-
Wash column with 3 M NaCl (to remove ionic contaminants) followed by Equilibration Buffer.
-
Troubleshooting & Optimization (Self-Validating Systems)
-
Problem: Low Binding Capacity.
-
Cause: Ligand density too low or spacer too short.
-
Validation: Check the coupling efficiency of the ligand by measuring the absorbance of the ligand solution before and after coupling.
-
Fix: Ensure the spacer arm is at least 6 atoms long.
-
-
Problem: Enzyme Leaching During Wash.
-
Cause: Binding buffer pH is too low (protonation of sulfonamide breaks the bond).
-
Fix: Ensure Binding Buffer is pH > 8.0. The sulfonamide must be ionized (
) to coordinate with Zn.
-
-
Problem: Incomplete Elution.
-
Cause: Affinity is too high (common with hCA II).
-
Fix: Use 0.5 M Sodium Perchlorate (NaClO₄) in the elution buffer. Perchlorate is a chaotropic anion that destabilizes the active site geometry just enough to release the ligand.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Cytiva. (2020). Affinity Chromatography: Principles and Methods. Cytiva Handbooks. Link
-
Arslan, O., et al. (1996). Preparation and application of a new affinity gel for purification of carbonic anhydrase. Journal of Chromatography B. (Referenced via Taylor & Francis context). Link
-
Sigma-Aldrich. (n.d.). CNBr-activated Sepharose 4B Instructions. Link
-
Falkbring, S. O., et al. (1972). Affinity chromatography of carbonic anhydrase. FEBS Letters. Link
Sources
Functionalization of nanoparticles with 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid
Application Note: Functionalization of Nanoparticles with 3-[(Prop-2-ynylamino)sulfonyl]benzoic Acid
Part 1: Introduction & Strategic Utility
The "Click-Ready" Nanoparticle Interface Functionalizing nanoparticles (NPs) with This compound is a strategic engineering choice designed to convert a standard amine-terminated surface into a bio-orthogonal "Click" platform .
This specific ligand serves as a heterobifunctional crosslinker:
-
Benzoic Acid Moiety: Anchors to the nanoparticle surface via stable amide bonds (using EDC/NHS chemistry).
-
Sulfonamide Linker: Provides chemical stability and spacing, preventing steric hindrance.
-
Terminal Alkyne (Prop-2-ynyl): The "payload" site. It remains inert in biological media but reacts rapidly with azide-tagged molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Why This Molecule? Unlike standard aliphatic alkynoic acids (e.g., hexynoic acid), the inclusion of the sulfonamide group increases polarity, potentially reducing hydrophobic aggregation of the nanoparticles during the functionalization process. The benzoic acid core also provides a rigid spacer, projecting the alkyne away from the particle surface for better accessibility.
Part 2: Chemical Mechanism & Workflow
The functionalization is a two-phase process.[1] First, the carboxylic acid on the linker is activated to an NHS-ester.[1] Second, this active ester attacks surface amines on the nanoparticle.
Workflow Diagram
Caption: Phase 1 workflow converting the benzoic acid derivative into a surface-bound alkyne motif.
Part 3: Detailed Experimental Protocols
Reagents & Equipment
| Reagent | Grade/Spec | Purpose |
| Linker | >95% Purity | This compound |
| Nanoparticles | Amine-functionalized | Substrate (e.g., NH₂-Silica, NH₂-AuNP) |
| EDC | Commercial Grade | Carbodiimide activator (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Sulfo-NHS | Premium | Stabilizes the active ester intermediate |
| Activation Buffer | 0.1 M MES, pH 5.5 | Critical for EDC efficiency (prevents hydrolysis) |
| Coupling Buffer | 1X PBS, pH 7.4 | Promotes amide bond formation |
| Quenching Buffer | 1 M Glycine or Hydroxylamine | Stops the reaction |
Protocol A: Linker Activation (Pre-Conjugation)
Rationale: Activating the carboxylic acid before adding nanoparticles prevents EDC from crosslinking the nanoparticles to themselves (if they contain both amines and carboxyls) and ensures high grafting density.
-
Preparation: Dissolve 10 mg of this compound in 1 mL of dry DMSO (or DMF) to create a stock solution.
-
Activation Mix: In a microcentrifuge tube, combine:
-
100 µL of Linker Stock.
-
900 µL of Activation Buffer (MES, pH 5.5).
-
Add EDC to a final concentration of 10 mM.
-
Add Sulfo-NHS to a final concentration of 25 mM.
-
-
Incubation: Vortex gently and incubate for 15–20 minutes at room temperature.
-
Checkpoint: The solution should remain clear. Turbidity indicates precipitation of the linker; if this occurs, increase the DMSO ratio.
-
Protocol B: Nanoparticle Conjugation
-
Buffer Exchange: Ensure your Amine-NPs are in a buffer free of primary amines (NO Tris, NO Glycine). Wash them into PBS (pH 7.4) via centrifugation or dialysis.
-
Reaction: Add the Activated Linker Solution (from Protocol A) to the Nanoparticle suspension.
-
Ratio: Aim for a 50-fold molar excess of linker relative to surface amines to drive the reaction to completion.
-
-
Incubation: Rotate/shake the mixture for 2–4 hours at room temperature.
-
Quenching: Add Quenching Buffer (Glycine) to a final concentration of 50 mM. Incubate for 15 mins to block unreacted NHS-esters.
-
Purification (Critical):
Part 4: Quality Control & Validation (Self-Validating Systems)
Do not assume the reaction worked. Verify it using these three pillars of characterization.
Zeta Potential Shift
-
Expectation: Amine-terminated NPs are typically positively charged (+20 to +40 mV).
-
Result: Upon conjugation, the positive amines are converted to neutral amides. The benzoic acid/sulfonamide motif adds electron density.
-
Validation: A shift to a less positive or slightly negative potential (e.g., +30 mV
+5 mV or -10 mV) confirms surface modification.
FTIR Spectroscopy
Dry a small aliquot of the NPs and analyze via ATR-FTIR.
-
Target Peak 1: ~1640–1650 cm⁻¹ (Amide I bond formation).
-
Target Peak 2: ~2120 cm⁻¹ (Weak Alkyne stretch). Note: The alkyne signal is weak; lack of this peak does not prove failure, but its presence is definitive.
-
Target Peak 3: ~1150–1350 cm⁻¹ (Sulfonamide S=O symmetric/asymmetric stretch).
The "Click" Test (Functional Titration)
This is the ultimate proof of bio-orthogonality.
-
Reagent: Azide-Fluor 488 (or any azide-functionalized fluorophore).
-
Catalyst Mix: CuSO₄ (1 mM) + Sodium Ascorbate (5 mM).
-
Protocol: Mix Functionalized NPs + Azide-Fluor + Catalyst. Incubate 30 mins. Wash 3x.
-
Readout: Measure fluorescence.
-
High Signal: Successful Alkyne display.
-
No Signal: Failed conjugation or inaccessible alkynes.
-
Click Reaction Mechanism Diagram
Caption: The CuAAC "Click" reaction mechanism utilized for final validation or drug loading.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Aggregation during coupling | Isoelectric point (pI) crash | Check the pI of your specific NP. If the surface becomes neutral during reaction, stability drops. Add 0.05% Tween-20 to the coupling buffer.[1] |
| Low Click Efficiency | Copper oxidation | Cu(I) is unstable. Always prepare Sodium Ascorbate fresh. Flush buffers with N₂ or Argon to remove oxygen. |
| High Background Signal | Incomplete washing | The benzoic acid linker is small and can get trapped in porous NPs (like mesoporous silica). Increase wash steps or use dialysis. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry and zero-length crosslinkers).
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.
-
Meldal, M., & Tornøe, C. W. (2008).[3] Cu-Catalyzed Azide−Alkyne Cycloaddition.[4] Chemical Reviews, 108(8), 2952–3015.
-
Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[2][5][6] Philosophical Transactions of the Royal Society A, 368(1915), 1333–1383.
-
PubChem. (n.d.).[7] this compound (Compound Summary).
Sources
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. irjweb.com [irjweb.com]
- 4. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid | C10H9NO4S | CID 7130597 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in sulfonamide formation reactions
Current Status: Operational Topic: Troubleshooting Low Yields in Sulfonamide Formation Ticket Priority: High (Process Optimization) Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: Beyond the "Click" Reaction
While sulfonamide formation is often regarded as a "click" reaction in medicinal chemistry—reliable and fast—unexpected low yields are common and frustrating. The stability of the sulfonyl bond often masks the sensitivity of the formation step.
This guide moves beyond basic textbook procedures to address the mechanistic failure points : competitive hydrolysis, bis-sulfonylation of primary amines, and pH-dependent solubility losses during workup.
Module 1: Reagent Quality & Stoichiometry
Q: My sulfonyl chloride is disappearing, but I see no product. What is happening?
Diagnosis: Competitive Hydrolysis.
Sulfonyl chlorides (
Troubleshooting Steps:
-
Solvent Integrity: Ensure DCM or THF is anhydrous. Stabilizers in chloroform (ethanol) can also react to form sulfonate esters.
-
Reagent Quality: If the sulfonyl chloride is a liquid, distill it. If solid, check the melting point. Impure reagents often contain the sulfonic acid precursor.
-
The "Sacrificial" Method: If the sulfonyl chloride is cheap, use 1.5 – 2.0 equivalents . The excess accounts for hydrolysis, ensuring enough electrophile remains for the amine.
Module 2: The "Double Addition" Nightmare (Bis-sulfonylation)
Q: I am reacting a primary amine, but I see a byproduct with double the molecular weight. How do I stop this?
Diagnosis: Bis-sulfonylation (
The Fix: Kinetic vs. Thermodynamic Control To prevent this, you must keep the mono-sulfonamide protonated or unavailable for reaction.
Protocol Adjustments:
-
Stoichiometry: Use a slight excess of Amine (1.1 equiv) relative to Sulfonyl Chloride (1.0 equiv). Never add the amine to the chloride; always add the chloride to the amine.
-
Temperature: Run the addition at 0°C or -10°C . Bis-sulfonylation has a higher activation energy than mono-sulfonylation.
-
Base Selection: Avoid strong bases if possible. Pyridine is often superior to Triethylamine (TEA) because it is less likely to fully deprotonate the mono-sulfonamide intermediate.
Visualizing the Bis-Sulfonylation Trap
Caption: Pathway to bis-sulfonylation. The critical control point is preventing the deprotonation of the Mono-Sulfonamide.
Module 3: The "Invisible" Product (Workup & pKa)
Q: My LCMS shows 100% conversion, but I recover <20% yield after extraction. Where did it go?
Diagnosis: The pH Extraction Trap.
Sulfonamides are amphoteric. The N-H proton is acidic (
-
The Mistake: Washing the organic layer with 1M NaOH or saturated NaHCO3 .
-
The Result: The base deprotonates the sulfonamide, forming a water-soluble salt (
). Your product is in the aqueous waste stream.
Corrective Action:
-
Acidify the Aqueous Layer: Before separation, ensure the aqueous phase is pH 2–3 using 1M HCl. This forces the sulfonamide into its neutral, organic-soluble form.
-
Avoid Basic Washes: Wash with water or brine only. If you must remove excess acid chloride, use a very mild buffer or quench with an amine scavenger (like morpholine) before workup.
Data: Base Selection & pKa Impact
| Base | pKa (Conjugate Acid) | Risk of Deprotonating Product | Recommended Use Case |
| Pyridine | 5.2 | Low | Standard solvent/base for most reactions. |
| Triethylamine (TEA) | 10.7 | High | Use only with catalytic DMAP; avoid large excess. |
| DIPEA (Hünig's Base) | 10.8 | High | Good for sterically hindered amines, but watch workup pH. |
| NaOH (aq) | 15.7 | Very High | Schotten-Baumann only. Product stays in organic phase only if not deprotonated. |
Module 4: Catalysis for Unreactive Amines
Q: My aniline is electron-deficient and won't react even with heating. What now?
Diagnosis: Low Nucleophilicity. Electron-withdrawing groups on the aniline ring reduce the nucleophilicity of the nitrogen. Heating often leads to degradation or hydrolysis of the sulfonyl chloride before the reaction occurs.
The Solution: Nucleophilic Catalysis (DMAP) Add 10–20 mol% 4-Dimethylaminopyridine (DMAP) .
-
Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the starting chloride and is readily attacked by the weak amine nucleophile.
Visualizing DMAP Catalysis
Caption: DMAP acts as a nucleophilic transfer agent, lowering the activation energy for weak amines.
Experimental Protocols
Protocol A: Standard Anhydrous Conditions (General Purpose)
Best for: Valuable amines, moisture-sensitive chlorides.
-
Setup: Flame-dry a round-bottom flask under
or Argon. -
Dissolution: Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base: Add Pyridine (3.0 equiv) .
-
Optional: Add DMAP (0.1 equiv) if amine is unreactive.
-
-
Cooling: Cool to 0°C (ice bath).
-
Addition: Add Sulfonyl Chloride (1.1 – 1.2 equiv) dropwise (neat or dissolved in minimal DCM).
-
Critical: Maintain 0°C during addition to prevent bis-sulfonylation.
-
-
Reaction: Allow to warm to Room Temp (RT) and stir for 2–12 hours. Monitor by TLC/LCMS.[1]
-
Workup:
-
Dilute with EtOAc.
-
Wash with 1M HCl (to remove pyridine and unreacted amine).
-
Wash with Brine.[1]
-
Dry over
, filter, and concentrate.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, large-scale robust reactions.
-
Setup: Use a flask with vigorous stirring.
-
Aqueous Phase: Dissolve Amine (1.0 equiv) in 1M NaOH (2.5 equiv) .
-
Organic Phase: Dissolve Sulfonyl Chloride (1.2 equiv) in THF or Dioxane.
-
Reaction: Add the organic solution to the rapidly stirring aqueous solution at RT.
-
Monitoring: Stir for 4–16 hours.
-
Workup (Critical):
-
The mixture will likely be basic. Do not extract yet.
-
Carefully acidify with HCl to pH ~2–3.
-
If the product is solid, it may precipitate (filter it).
-
If oil, extract with EtOAc after acidification.
-
References
-
BenchChem Technical Support. Sulfonylation of Primary Amines: Troubleshooting & Optimization. (2025).[1][2][3] Link
-
National Institutes of Health (NIH). Accurate prediction of the aqueous pKa values of sulfonamide drugs. (2019).[4][5][6][7] Link
-
Organic Chemistry Portal. Sulfonamide Synthesis: Recent Advances and Mechanisms.Link
-
Royal Society of Chemistry. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021).[8][9][10] Link
-
Wikipedia. Schotten–Baumann reaction: Conditions and Applications.[3]Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Preventing copper catalyst precipitation in sulfonamide click reactions
Status: Operational Ticket ID: CuAAC-SULF-001 Subject: Preventing Copper Catalyst Precipitation & Stalling in Sulfonamide Click Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your click reaction (CuAAC) involving a sulfonamide moiety has failed, resulting in a colored precipitate (green, blue, or black) or a stalled reaction.
The Core Problem: Sulfonamides (
-
Catalyst Death: The copper is sequestered by the sulfonamide, halting the catalytic cycle.
-
Precipitation: The destabilized copper oxidizes to insoluble Cu(II) salts or disproportionates into Cu(0) colloids.
This guide provides a self-validating protocol to bypass these interference mechanisms using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and optimized reagent mixing orders.
Diagnostic Module: Analyze Your Precipitate
Before attempting a new reaction, identify the cause of your current failure using the visual diagnostic tree below.
Figure 1: Precipitate Diagnostic Flowchart
Caption: Decision tree for identifying CuAAC failure modes based on reaction mixture appearance.
Technical Deep Dive: The Sulfonamide Trap
To prevent precipitation, you must understand the competition occurring at the molecular level.
The Mechanism of Interference
In a standard CuAAC reaction, the Cu(I) ion is stabilized by a ligand (e.g., TBTA).[1][2] The catalytic cycle requires the Cu(I) to loosely associate with the alkyne.
However, primary and secondary sulfonamides (
-
The Trap: Sulfonamide-Cu binding constants can exceed those of weak ligands or solvent interactions.
-
The Result: The Cu(I) center becomes sterically crowded or electronically deactivated. If the stabilizing ligand (TBTA) is displaced, the "naked" Cu(I) is rapidly oxidized by dissolved oxygen, forming insoluble Cu(II) hydroxides or carbonates (Green/Blue precipitate).
Ligand Selection: TBTA vs. THPTA
For sulfonamides, TBTA is often insufficient because it has poor water solubility and slower kinetics in highly polar environments.
| Feature | TBTA (Standard) | THPTA (Recommended) |
| Water Solubility | Poor (Requires organic cosolvent) | Excellent (Fully aqueous compatible) |
| Oxidation Protection | Moderate | High (Shields Cu(I) effectively) |
| Steric Bulk | High | Moderate (Allows faster kinetics) |
| Sulfonamide Compatibility | Low (Easily displaced) | High (Outcompetes sulfonamide binding) |
Optimized Protocol: The "Premix" Method
Standard Operating Procedure (SOP) for Sulfonamide Scaffolds
This protocol uses THPTA to create a robust catalytic system that resists sulfonamide interference.
Reagents Required[2][3][4][5][6][7][8][9]
-
CuSO₄·5H₂O: 20 mM in water (Freshly prepared).
-
Sodium Ascorbate: 100 mM in water (Must be fresh; yellow/brown solutions are inactive).
-
Solvent: DMSO/Water or tBuOH/Water (1:1 or 2:1 depending on sulfonamide solubility).
Figure 2: The Self-Validating Workflow
Caption: Step-by-step mixing order to ensure catalyst stability before substrate exposure.
Step-by-Step Instructions
-
Pre-complexation (The Critical Step):
-
Substrate Preparation:
-
Dissolve your Azide and Alkyne (one of which contains the sulfonamide) in the reaction solvent.
-
Ensure the sulfonamide is fully soluble. If it precipitates, the reaction will fail.
-
-
Combine:
-
Initiation:
-
Add the Sodium Ascorbate solution last.[3]
-
Ratio: 5–10 equivalents relative to Copper (not substrate).
-
Cap the vial immediately to limit oxygen exposure.
-
Troubleshooting FAQs
Q: I followed the protocol, but the solution still turned green after 30 minutes. A: This indicates rapid oxidation.
-
Degas your solvents: Sparge water and DMSO with nitrogen for 15 minutes before use.
-
Increase Ascorbate: You can go up to 20-50 equivalents relative to copper without harming most organic molecules. Ascorbate acts as an oxygen scavenger.
Q: My reaction mixture turned black and deposited a metallic mirror. A: This is "Disproportionation."
-
Cause: The Cu(I) concentration was too high without enough ligand, leading to
. -
Fix: Ensure your Ligand:Copper ratio is strictly 5:1 . Do not reduce the ligand amount.
Q: Can I use Copper Wire (Cu(0)) instead of CuSO₄? A: Not recommended for sulfonamides.
-
Copper wire relies on surface catalysis. Sulfonamides can adsorb to the copper surface, "poisoning" the wire and stopping the generation of Cu(I). Homogeneous catalysis (CuSO₄ + THPTA) is far more reliable for chelating substrates.
Q: How do I remove the copper after the reaction? A: Sulfonamides hold onto copper tightly. Simple extraction is often insufficient.
-
Wash: Use an aqueous wash containing EDTA (50 mM) or Ammonium Hydroxide (10%) during workup. This competitively strips the copper from the sulfonamide.
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[3][5] Current Protocols in Chemical Biology, 3(4), 153–162.[3]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[5] Angewandte Chemie International Edition, 48(52), 9879–9883.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Bioorganic & Medicinal Chemistry, 19(18), 5402–5416. (Comparison of THPTA vs TBTA).
Sources
Technical Support Center: Stability of 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid
The following technical guide addresses the stability profile of 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid in acidic buffers. This document is structured as a Tier-3 Technical Support resource, designed for researchers requiring mechanistic insights and actionable troubleshooting protocols.
Part 1: Executive Technical Summary
Status: Chemically Stable / Physically Unstable in acidic buffers.
For most applications, This compound exhibits high chemical resistance to hydrolysis in acidic buffers (pH 2.0–6.0) over standard experimental timeframes (24–48 hours). The sulfonamide linkage is robust, and the terminal alkyne is kinetically inert to hydration without transition metal catalysis.
The Critical Failure Mode is Physical Precipitation. The presence of the benzoic acid moiety (estimated pKa ~3.6–3.9 due to the electron-withdrawing sulfonamide group) means the compound will protonate and rapidly precipitate in buffers below pH 4.0, particularly if stocked in DMSO and diluted into aqueous acid.
Part 2: Critical Analysis & Mechanisms
To troubleshoot effectively, one must understand the competing forces at play:
The Solubility Cliff (Physical Instability)
The molecule behaves as a pH-dependent switch.
-
pH > 5.0 (Anionic State): The carboxylic acid is deprotonated (
). The molecule is highly soluble in aqueous media. -
pH < 3.5 (Neutral State): The carboxylic acid is protonated (
). The molecule loses its primary solubilizing charge. The hydrophobic benzene ring and propargyl group dominate, leading to aggregation and precipitation.
The Sulfonamide Bond (Chemical Stability)
Users often fear acid-catalyzed hydrolysis. However, sulfonamides are significantly more stable than amides or esters.
-
Mechanism: Hydrolysis requires protonation of the sulfonamide nitrogen or oxygen, followed by nucleophilic attack by water.
-
Reality: The sulfonyl group (
) is strongly electron-withdrawing, making the nitrogen non-basic and the sulfur center resistant to nucleophilic attack. Hydrolysis typically requires 6M HCl at reflux temperatures, not standard buffer conditions.
The Alkyne Risk (Trace Metal Sensitivity)
The propargyl group (
Part 3: Troubleshooting Guide & FAQs
Scenario A: "My sample disappeared from the solution immediately upon dilution."
Diagnosis: Acid-Induced Precipitation (The "Crash Out"). You likely diluted a high-concentration DMSO stock directly into an acidic buffer (e.g., pH 2.0 Glycine-HCl or pH 4.0 Acetate).
Corrective Protocol:
-
Check the pH relative to pKa: The pKa is approx 3.8. If Buffer pH < pKa, solubility drops logarithmically.
-
Solvent Shift: Increase the organic modifier. Ensure the final assay contains at least 5-10% DMSO or Methanol to solubilize the neutral species.
-
Order of Addition: Do not add neat DMSO stock to the buffer. Predilute the compound in a 1:1 DMSO:Water mix before adding to the final acidic buffer to prevent "shock" precipitation.
Scenario B: "I see a new peak at M+18 in my LC-MS after 24 hours."
Diagnosis: Alkyne Hydration.
A mass shift of +18 Da indicates the addition of water (
Root Cause:
-
Contamination: Are you using glassware previously used for Gold or Mercury chemistry?
-
Reagents: Did you use a buffer grade containing trace metals?
Corrective Protocol:
-
Add EDTA (1 mM) to your acidic buffer. This chelates trace metals that catalyze alkyne hydration.
-
Verify the peak is not an impurity in the source material.
Scenario C: "The compound degrades during my acidic workup (pH 1)."
Diagnosis: Sulfonamide Hydrolysis (Extreme Conditions). While rare in buffers, highly acidic workups (pH < 1) for extended periods can cleave the sulfonamide.
Corrective Protocol:
-
Temperature Control: Perform all acidification steps on ice (
). -
Rapid Neutralization: Do not store the acidified fraction. Extract immediately into an organic solvent (EtOAc) or neutralize to pH 7.
Part 4: Validated Stability Assay Protocol
Use this protocol to distinguish between precipitation and chemical degradation.
Method: RP-HPLC with UV/Vis detection (254 nm).
Reagents:
-
Stock Solution: 10 mM in DMSO.
-
Test Buffer: 50 mM Acetate Buffer (pH 4.0).
-
Control Buffer: 50 mM Phosphate Buffer (pH 7.4).
-
Quench Solution: 100% Acetonitrile (ACN).
Step-by-Step Workflow:
-
Preparation: Spiking the Stock Solution (10 µL) into Test Buffer (990 µL) to reach 100 µM. Repeat for Control Buffer.
-
Incubation: Incubate at
(Room Temp) and . -
Sampling:
-
T=0: Immediately remove 100 µL, mix with 100 µL Quench Solution (dissolves precipitate), and inject.
-
T=24h (Unfiltered): Remove 100 µL, mix with 100 µL Quench Solution. (Measures Total Chemical Stability).
-
T=24h (Filtered): Filter 200 µL of the sample through a 0.2 µm PTFE filter, then mix with Quench Solution. (Measures Soluble Fraction).
-
-
Analysis:
-
If Unfiltered = 100% but Filtered = 10%, the issue is Precipitation .
-
If Unfiltered < 90%, the issue is Chemical Degradation .
-
Part 5: Mechanistic Visualization
The following diagram illustrates the species distribution and potential degradation pathways.
Caption: Stability logic flow. The primary pathway in acid is reversible precipitation (Red). Chemical degradation (Yellow) is secondary and conditional.
References
-
Białk-Bielińska, A., et al. (2012).[4] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274. (Demonstrates sulfonamide stability at environmental pH 4-9).[5]
- Kutney, G. W., & Turnbull, K. (1982). "Analytical and stability studies of sulfonamides." Journal of Pharmaceutical Sciences. (Foundational text on sulfonamide resistance to acid hydrolysis).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
PubChem Compound Summary. (2023). "this compound."[6][7][8] CID 7130597.[9]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid | C10H9NO4S | CID 7130597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. PubChemLite - 3-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid (C10H9NO4S) [pubchemlite.lcsb.uni.lu]
Removing unreacted 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid from protein samples
[1]
Executive Summary & Molecule Profile
You are likely performing a bioconjugation where 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid serves as a heterobifunctional linker (containing a carboxylic acid for amine coupling and a terminal alkyne for click chemistry).[1][2]
Removing the unreacted excess of this small molecule is critical because its aromatic benzoate core absorbs strongly at 280 nm , leading to false-positive protein concentration readings and interference in downstream "click" reactions.
Contaminant Profile
| Property | Value / Characteristic | Implication for Removal |
| Molecular Weight | ~239.25 Da | High Efficiency: Easily separated from proteins (>5 kDa) via Size Exclusion.[1] |
| Hydrophobicity | Moderate (Phenyl ring + Alkyne) | Risk: May bind non-specifically to hydrophobic pockets on proteins.[1][2] |
| Charge (pH 7.4) | Anionic (Benzoate pKa ~4.[1][2]2) | Risk: Will bind electrostatically to cationic proteins (pI > 7.5).[1][2] |
| UV Absorbance | Strong UV280 absorbance | Critical: Must be removed to quantify protein yield accurately. |
Decision Matrix: Selecting Your Purification Strategy
Do not default to dialysis.[1] Use this logic flow to select the method that preserves your protein's activity while ensuring maximum purity.
Figure 1: Purification workflow logic. Small volumes favor spin columns to prevent dilution; persistent contamination requires buffer modification to disrupt non-specific binding.
Detailed Protocols
Method A: Spin Desalting (Recommended for < 2 mL)
Best for: Rapid cleanup, preventing sample dilution.[1][2]
Mechanism: The resin (typically Sephadex G-25 or similar) has pores that trap the small molecule (239 Da) while the large protein bypasses the pores and elutes first.
-
Column Selection: Use a column with a 7 kDa MWCO (Molecular Weight Cut-Off).[1]
-
Equilibration:
-
Loading:
-
Apply sample carefully to the center of the resin bed. Do not touch the sides.
-
Volume Rule: Do not exceed 10-15% of the resin bed volume. Overloading causes the small molecule to "leak" into the protein fraction.
-
-
Elution:
-
Centrifuge at 1,000 x g for 2 minutes.
-
Retain the flow-through. This is your purified protein. The small molecule remains in the column.[3]
-
Method B: Dialysis
Best for: Large volumes (> 2 mL) or when buffer exchange is also needed.[1][2]
-
Membrane Selection: Use a 10 kDa MWCO membrane.
-
Why? The contaminant is ~0.24 kDa. A 3.5 kDa membrane is sufficient, but 10 kDa allows faster diffusion.
-
-
Buffer Volume: Use a 200:1 ratio (e.g., 1 mL sample in 200 mL buffer).
-
Procedure:
-
Dialyze for 2 hours at Room Temperature (or 4°C if protein is unstable).
-
Change buffer. (This is the most critical step to shift equilibrium).[1]
-
Dialyze overnight at 4°C.
-
Change buffer one final time for 2 hours.
-
Troubleshooting Guide (The "Why is it still there?" Section)
If you still detect the small molecule (via LC-MS or high A280 background), you are likely facing Non-Specific Binding (NSB) .[1][2]
Scenario 1: Electrostatic Interaction (Ionic Binding)
Symptoms: The protein is basic (pI > 8), and the contaminant is acidic (Benzoic acid).[1][2] They are sticking like magnets.
-
The Fix: Increase ionic strength.
-
Protocol: Add 300–500 mM NaCl to your desalting/dialysis buffer.[1] The salt ions will shield the charges and displace the contaminant.
Scenario 2: Hydrophobic Interaction
Symptoms: The protein has hydrophobic patches, and the contaminant's phenyl/alkyne groups are docking into them.
-
The Fix: Add a polarity modifier.
-
Protocol: Include 5% Ethanol or 5% Propylene Glycol in the wash buffer. This increases the solubility of the small molecule in the buffer, encouraging it to leave the protein surface.
Scenario 3: False Concentration Readings
Symptoms: You "cleaned" the sample, but the Nanodrop says you have 10 mg/mL protein (when you expect 1 mg/mL).[2]
-
The Cause: The benzoic acid ring absorbs UV light at 280 nm. Even trace amounts inflate the reading.
-
The Fix: Do NOT use A280. Use a Bradford Assay or BCA Assay .[1] These colorimetric assays react with the peptide backbone and are not influenced by the free benzoic acid derivative.
Frequently Asked Questions (FAQ)
Q: Can I use a centrifugal filter (Amicon/Vivaspin) instead of desalting columns? A: Yes, but it is less efficient.[1][2] To remove 99% of the small molecule using a concentrator (UF/DF), you need to perform at least 3 rounds of concentration and refilling .
-
Calculation: If you concentrate 500 µL down to 50 µL (10x), you remove 90% of the contaminant.[2] Refill and repeat -> 99%. Repeat -> 99.9%. Spin columns achieve 95-99% in a single pass.[1]
Q: How do I verify the contaminant is gone? A: The "Gold Standard" is LC-MS (Liquid Chromatography-Mass Spectrometry).[1]
-
Quick Check: Run an SDS-PAGE gel.[1] If the small molecule is fluorescent or colored, you might see a dye front. Otherwise, rely on the A260/A280 ratio. Pure protein is ~0.[1]57. If the ratio is high or erratic, the aromatic contaminant is likely present.
Q: My protein precipitated during dialysis. Why? A: You likely removed a stabilizing salt or shifted the pH to the protein's pI (isoelectric point). Always ensure your dialysis buffer matches the storage requirements of your protein (pH, salt, reducing agents).[2]
References
-
Thermo Fisher Scientific. Small Molecules: Dye and Biotin Removal Strategies. (Overview of spin column efficiency vs. dialysis).
-
BioProcess International. Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. (Discussion on hydrophobic binding and removal).
-
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Creative Proteomics. Dialysis in Protein Purification: Limitations and Efficiency. (Equilibrium kinetics in dialysis).
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Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Sulfonamide-Benzoic Acid Conjugates
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of sulfonamide-benzoic acid conjugates. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and validated analytical approach.
Introduction: The Analytical Imperative for Sulfonamide-Benzoic Acid Conjugates
Sulfonamide-benzoic acid conjugates are a significant class of molecules in pharmaceutical development, often emerging as metabolites of parent drug compounds.[1] The conjugation of a sulfonamide with benzoic acid can significantly alter the pharmacological and toxicological properties of the parent molecule. Therefore, accurate and sensitive analytical methods are paramount for their detection and quantification in complex biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this application due to its high sensitivity, selectivity, and structural elucidation capabilities.[2][3] This guide will compare and contrast common LC-MS/MS techniques, delve into the characteristic fragmentation patterns of these conjugates, and provide a validated, step-by-step protocol for their analysis.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry instrumentation and methodology is critical and should be guided by the analytical objective, whether it be quantitative analysis of known conjugates or qualitative identification of unknown metabolites.
Ionization Techniques: ESI in the Spotlight
For sulfonamide-benzoic acid conjugates, Electrospray Ionization (ESI) is the most prevalent and effective ionization technique.[4][5][6] These molecules contain ionizable functional groups—the acidic proton of the carboxylic acid and the basic nitrogen atoms of the sulfonamide—making them ideal candidates for ESI.
-
Positive Ion Mode ([M+H]⁺): In acidic mobile phases, the sulfonamide nitrogen is readily protonated. This mode is often preferred for its high ionization efficiency for many sulfonamides.[7]
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group is easily deprotonated, especially in neutral or basic mobile phases, making negative ion mode a viable and often sensitive alternative.[5][8]
Expert Insight: The choice between positive and negative ion mode should be determined empirically for each analyte. While positive mode is generally a good starting point for sulfonamides, the presence of the acidic benzoic acid moiety can enhance sensitivity in negative mode. For comprehensive metabolite identification, acquiring data in both polarities is recommended.
Mass Analyzers: A Comparison of Triple Quadrupole and High-Resolution Systems
| Feature | Triple Quadrupole (QqQ) MS | High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap) |
| Primary Application | Targeted quantification | Qualitative analysis, metabolite identification, and quantification |
| Operating Principle | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9][10] | Provides high mass accuracy and resolution, enabling elemental composition determination.[1][3][11] |
| Selectivity | Excellent, based on specific precursor-to-product ion transitions. | Excellent, based on accurate mass measurements. |
| Sensitivity | Typically offers the highest sensitivity for targeted analysis.[7] | Sensitivity is excellent and constantly improving, approaching that of QqQ for many applications. |
| Data Acquired | Only data for predefined MRM transitions is collected. | Full scan mass spectra are acquired, allowing for retrospective data analysis.[3] |
| Use Case for Conjugates | Ideal for quantifying known sulfonamide-benzoic acid conjugates in pharmacokinetic or residue analysis studies. | Best suited for identifying novel conjugates in drug metabolism studies and for structural elucidation. |
Causality in Selection: If your objective is to measure the concentration of a known conjugate with high sensitivity (e.g., in a bioequivalence study), a triple quadrupole mass spectrometer operating in MRM mode is the most appropriate choice.[2] Conversely, if you are exploring the metabolic fate of a new drug candidate and need to identify all potential sulfonamide-benzoic acid conjugates, the high mass accuracy and full-scan capabilities of an HRMS system are indispensable.[1]
Fragmentation Patterns: A Predictive Approach
Understanding the fragmentation patterns of sulfonamide-benzoic acid conjugates in tandem mass spectrometry (MS/MS) is crucial for both structural confirmation and the development of sensitive MRM methods. The general structure contains several bonds that can cleave under collision-induced dissociation (CID).
General Fragmentation Pathways
The fragmentation of these conjugates is typically characterized by cleavages around the sulfonyl group and loss of small molecules from the benzoic acid moiety. Based on established fragmentation patterns of sulfonamides and benzoic acids, we can predict the major fragmentation pathways.[12][13][14][15][16]
A common fragmentation pathway for sulfonamide-containing compounds involves the cleavage of the S-N bond and the C-S bond.[13] For the benzoic acid portion, a characteristic loss of CO2 is often observed in negative ion mode.[8][12]
Below is a diagram illustrating the predictable fragmentation of a generic sulfonamide-benzoic acid conjugate.
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A Predictive Crystallographic Comparison Guide: 3-[(Prop-2-ynylamino)sulfonyl]benzoic Acid
Introduction: The Challenge of an Uncharacterized Structure
In the landscape of drug discovery and materials science, a molecule's three-dimensional crystal structure is the bedrock of its rational development. It dictates physical properties such as solubility and stability and governs how a molecule interacts with its biological target. The subject of this guide, 3-[(Prop-2-ynylamino)sulfonyl]benzoic acid, is a compound of interest due to its dual functional groups: a sulfonamide, a cornerstone of many therapeutics, and a benzoic acid, a classic moiety for engaging with biological receptors. The propargyl group (prop-2-ynyl) adds a unique chemical handle, offering potential for covalent modification or further synthetic elaboration.
However, as of the latest database searches, the single-crystal X-ray structure of this compound has not been publicly reported. This absence of empirical data presents a significant challenge for researchers aiming to understand its solid-state behavior and structure-activity relationships.
This guide, therefore, takes a predictive and comparative approach. We will first outline the definitive experimental workflow that would be employed to resolve its crystal structure. Subsequently, by leveraging crystallographic data from structurally analogous compounds, we will construct a robust, data-driven hypothesis of its likely crystal packing, molecular conformation, and intermolecular interactions. This comparative analysis will provide valuable, actionable insights for researchers in the field, bridging the gap left by the absence of direct experimental data.
Part 1: The Experimental Blueprint for Structure Determination
The determination of a small molecule's crystal structure is a systematic process, moving from bulk material to a refined atomic model. Each step is designed to ensure the final structure is accurate and reproducible. The workflow described below represents the self-validating system that would be applied to this compound.
Step-by-Step Experimental Protocol
-
Purification and Crystal Growth:
-
Causality: The foundational requirement for single-crystal X-ray diffraction is a high-quality, single crystal, typically 0.1-0.3 mm in each dimension. This necessitates starting with material of the highest possible purity (>98%) to avoid lattice defects.
-
Protocol:
-
Synthesize and purify this compound via column chromatography or recrystallization.
-
Conduct a comprehensive screening of crystallization conditions. This involves dissolving the compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) to near-saturation.
-
Employ slow evaporation as the primary crystallization technique. The solution is filtered into a clean vial and loosely covered to allow the solvent to evaporate over several days to weeks in a vibration-free environment.
-
Alternative methods like vapor diffusion (layering a poor solvent over a solution of the compound in a good solvent) or slow cooling of a saturated solution may also be explored.
-
-
-
Crystal Selection and Mounting:
-
Causality: A suitable crystal must be a single lattice, not a conglomerate, and free of visible cracks or defects.
-
Protocol:
-
Under a microscope, select a well-formed crystal with sharp edges and uniform transparency.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam.
-
-
-
X-ray Diffraction Data Collection:
-
Causality: The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is recorded. The geometry and intensity of these diffracted spots contain the information about the arrangement of atoms in the crystal.
-
Protocol:
-
Center the crystal on a modern single-crystal X-ray diffractometer.
-
Perform an initial series of diffraction images to determine the unit cell parameters and the crystal lattice system (e.g., monoclinic, orthorhombic).
-
Execute a full data collection strategy, rotating the crystal through a range of angles to capture a complete and redundant set of diffraction intensities.
-
-
-
Structure Solution and Refinement:
-
Causality: The collected diffraction data is mathematically processed to generate an electron density map, from which the atomic positions are determined and refined.
-
Protocol:
-
Integrate the raw diffraction images and correct the data for experimental factors (e.g., absorption).
-
Determine the space group from the systematic absences in the diffraction pattern.
-
Solve the structure using direct methods or dual-space algorithms to obtain an initial model of the molecule's structure.
-
Refine the atomic positions, and their anisotropic displacement parameters, against the experimental data using full-matrix least-squares refinement. Hydrogen atoms are typically located from the difference electron density map and refined.
-
The final model is validated by checking figures of merit like R1 (agreement between observed and calculated structure factors) and goodness-of-fit (Goof).
-
-
Workflow Visualization
Caption: Standard workflow for small molecule X-ray crystallography.
Part 2: Predictive Structural Analysis and Comparison
In the absence of experimental data for our target molecule, we can make strong predictions by examining the crystal structures of its closest analogs. The core structure consists of a benzoic acid and a sulfonamide. Therefore, we will use 2-Sulfamoylbenzoic acid and 4-Sulfamoylbenzoic acid as our primary comparators. These molecules share the same essential functional groups, allowing us to infer the dominant intermolecular interactions.
Key Supramolecular Synthons: The Building Blocks of the Crystal
The crystal packing of organic molecules is governed by a hierarchy of non-covalent interactions, primarily hydrogen bonds. Specific, reliable patterns of these interactions are known as supramolecular synthons.
-
The Carboxylic Acid Dimer: Carboxylic acids almost universally form centrosymmetric dimers in the solid state through a pair of strong O-H···O hydrogen bonds.[1] This creates a highly stable, eight-membered ring motif denoted as R²₂(8) in graph-set notation. We can confidently predict that the benzoic acid moiety of our target molecule will participate in this arrangement.
-
The Sulfonamide Chain/Dimer: The sulfonamide group (R-SO₂NH-R') provides a hydrogen bond donor (the N-H proton) and two strong acceptors (the sulfonyl oxygens). This combination frequently leads to the formation of chains or dimers.[2] A common motif involves the N-H of one molecule donating to a sulfonyl oxygen of a neighboring molecule, forming a C(4) chain.
Predicted Structure of this compound
Based on these principles, we can predict the following structural features:
-
Primary Interaction: The strongest hydrogen bond donor is the carboxylic acid proton. Therefore, the primary supramolecular synthon will be the carboxylic acid dimer . Two molecules of this compound will be linked head-to-head via O-H···O hydrogen bonds.
-
Secondary Interaction: The N-H proton of the sulfonamide is the next most significant hydrogen bond donor. This proton will likely interact with one of the sulfonyl oxygens of an adjacent dimer, linking the dimers into tapes or sheets.
-
Tertiary Interactions: The propargyl group's terminal alkyne C-H is weakly acidic and can act as a weak hydrogen bond donor, potentially interacting with a sulfonyl oxygen or the π-system of a neighboring benzene ring. The aromatic rings themselves can engage in π-π stacking.
-
Conformation: The molecule will adopt a conformation that minimizes steric hindrance while allowing for the formation of these key hydrogen bonds. The dihedral angle between the plane of the benzoic acid ring and the S-N bond will likely be significant, similar to what is seen in related structures.
Visualization of Predicted Interactions
Caption: Predicted primary and secondary hydrogen bonding synthons.
Part 3: Comparative Data Analysis
This table compares the known experimental crystallographic data for a key analog, 2-Sulfamoylbenzoic acid, with the predicted parameters for our target molecule, this compound.
| Parameter | 2-Sulfamoylbenzoic acid (Experimental Data)[3] | This compound (Predicted) | Justification for Prediction |
| CCDC Number | 663808 | Not Available | Structure not yet determined. |
| Crystal System | Monoclinic | Monoclinic or Triclinic | These are the most common crystal systems for relatively rigid organic molecules with multiple hydrogen bonding sites. |
| Space Group | P2₁/c | P2₁/c or P-1 | These centrosymmetric space groups are highly prevalent as they efficiently accommodate the formation of inversion-symmetric dimers, which are expected for the carboxylic acid moiety. |
| Primary H-Bond Motif | Intramolecular N-H···O | Carboxylic Acid Dimer (O-H···O) | The carboxylic acid proton is a much stronger H-bond donor than the sulfonamide N-H, making the acid dimer the most energetically favorable primary interaction. |
| Secondary H-Bond Motif | Carboxylic Acid Dimer (O-H···O) | Sulfonamide Chain (N-H···O) | Once the primary dimer is formed, the sulfonamide N-H will form intermolecular links to sulfonyl oxygens on adjacent dimers.[2] |
| O-H···O Distance (Å) | ~2.64 Å (for dimer) | ~2.6 - 2.7 Å | This is the typical range for O···O distances in carboxylic acid dimers observed across a wide range of structures.[4] |
| N-H···O Distance (Å) | ~2.08 Å (intramolecular) | ~2.9 - 3.1 Å | Intermolecular N-H···O hydrogen bonds in sulfonamides are generally weaker and longer than the O-H···O bonds of acid dimers. |
| Key Torsional Angles | C-C-S-N is significantly non-planar | Phenyl-C-S-N will be non-planar | Steric hindrance between the functional groups and the requirement to adopt optimal geometry for hydrogen bonding typically forces a twisted conformation. |
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a robust predictive model can be constructed through the principles of crystal engineering and comparison with validated structures of chemical analogs. We confidently predict that the crystal packing will be dominated by the formation of classic carboxylic acid dimers, which are further linked into extended networks by intermolecular N-H···O sulfonamide hydrogen bonds. The molecular conformation is expected to be non-planar to accommodate these interactions. This predictive guide provides a solid structural hypothesis, enabling researchers to proceed with computational studies, such as molecular docking or formulation design, with a higher degree of confidence than would be possible from a simple 2D chemical structure alone. The experimental blueprint provided herein outlines a clear path to validating this hypothesis and ultimately enriching our collective structural knowledge.
References
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Filarowski, A., et al. (2017). N–H⋯O versus O–H⋯O: density functional calculation and first principle molecular dynamics study on a quinoline-2-carboxamide N-oxide. PubMed Central. [Link]
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Celano, G., et al. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. CNR-IRIS. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
